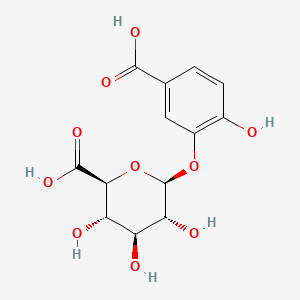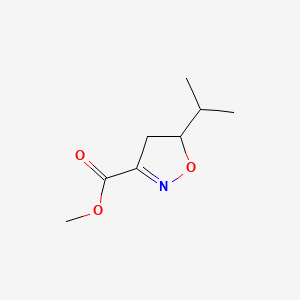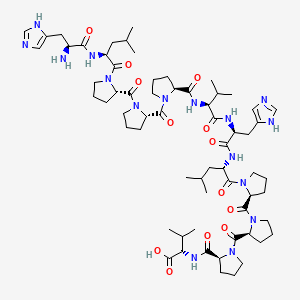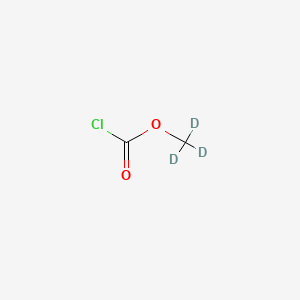
Methyl-D3 chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-D3 Chloroformate is the isotope labelled analog of Chloroformic Acid Methyl Ester . It is a useful synthetic intermediate in the synthesis of a new class of potent Cdk4 inhibitors in the treatment of cancer . It is also used in the synthesis of Phorboxazole B .
Synthesis Analysis
Methyl-D3 Chloroformate is used in organic synthesis for the introduction of the methoxycarbonyl functionality to a suitable nucleophile . It is also used for the derivatization of functional groups such as carboxylic acids, amines, and phenols .Molecular Structure Analysis
The molecular formula of Methyl-D3 Chloroformate is C₂D₃ClO₂ . Its molecular weight is 97.52 . The infrared spectra of methyl chloroformate and methyl chloroformate‐d3 are reported in the liquid and solid phases in the region 4000–50 cm −1 .Chemical Reactions Analysis
Methyl chloroformate hydrolyzes in water to form methanol, hydrochloric acid, and carbon dioxide . This decomposition happens violently in the presence of steam, causing foaming. The compound decomposes in heat, which can liberate hydrogen chloride, phosgene, chlorine, or other toxic gases .Physical And Chemical Properties Analysis
Methyl-D3 Chloroformate is a neat product . It is a stable isotope labelled . Chloroformates are clear, colorless liquids with relatively low freezing points and relatively high boiling points . They are reactive compounds possessing both acid chloride and alkyl substituents .Scientific Research Applications
Environmental Monitoring and Atmospheric Chemistry : Methyl chloroformate is studied for its role in ozone depletion and global hydroxyl radical abundances. It was widely used as a solvent before being recognized as an ozone-depleting substance, leading to its phase-out under the Montreal Protocol. Its atmospheric concentration has steadily declined since then. Studies like those by Reimann et al. (2005) provide insights into European methyl chloroform emissions, which have implications for atmospheric chemistry and environmental policy (Reimann et al., 2005).
Chemical Structure and Spectroscopy : The vibrational spectra and structure of methyl chloroformate have been studied in detail. For example, Katon and Griffin (1973) analyzed the infrared spectra of methyl chloroformate and its deuterium-substituted analog in different phases, contributing to a better understanding of its molecular structure and behavior (Katon & Griffin, 1973).
Analytical Chemistry and Metabolite Analysis : Methyl chloroformate is used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for analyzing metabolites with amino or carboxylic groups. Kvitvang et al. (2014) describe a method using methyl chloroformate for the quantitative analysis of over 60 metabolites, indicating its significance in analytical chemistry (Kvitvang et al., 2014).
Medical and Biological Research : It has applications in medical research, such as in the study of vitamin D3 metabolites in rat bile, as investigated by Onisko et al. (1980). This research helps in understanding the metabolism and biological role of vitamin D3 (Onisko et al., 1980).
Radiation Protection and Dosimetry : Methyl chloroformate has been investigated in radiation protection. For instance, Mondal et al. (2016) developed a chloroform: methyl red dosimeter for blood irradiation dosimetry, highlighting its utility in medical physics (Mondal et al., 2016).
Carcinogenicity and Biological Effects : The compound has been studied for its isotope effects on carcinogenicity, as in the research by Cavalieri et al. (1975) on the selective deuteration of 3-methylcholanthrene. This type of research is vital for understanding the mechanisms of tumor initiation (Cavalieri et al., 1975).
Toxicology and Health Effects : Methyl chloroformate's health effects, such as central nervous system depression and potential liver and kidney dysfunction, are topics of research in toxicology, as discussed by Stewart (1971) (Stewart, 1971).
Mechanism of Action
The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps. The first hydroxylation of vitamin D3 cholecalciferol (or D2) occurs in the liver to yield 25-hydroxyvitamin D while the second hydroxylation happens in the kidneys to give 1, 25-dihydroxyvitamin D .
Safety and Hazards
Future Directions
properties
IUPAC Name |
trideuteriomethyl carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJHPCRAQCTCFT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-D3 chloroformate | |
Q & A
Q1: What is the mechanism of action of methyl-d3 chloroformate in electrophilic aromatic substitution reactions, specifically with anisole?
A1: The research paper [] delves into the mechanism of methylation of anisole by methyl-d3 chloroformate, providing evidence for an intermolecular reaction involving an n complex. While the abstract doesn't provide the full details, it suggests that methyl-d3 chloroformate acts as an electrophilic reagent. The deuterated methyl group (CD3) of the chloroformate likely acts as the electrophile, attacking the electron-rich aromatic ring of anisole. This results in the substitution of a hydrogen atom on the anisole ring with the CD3 group. The formation of an "n complex" suggests an initial interaction between the electron-rich pi system of anisole and the electron-deficient carbon of the chloroformate group, which then leads to the electrophilic substitution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



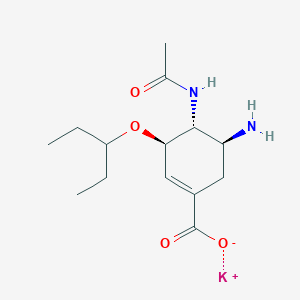
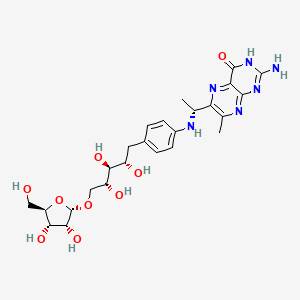
![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)


![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)
